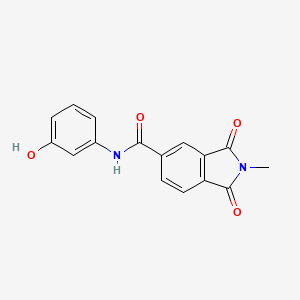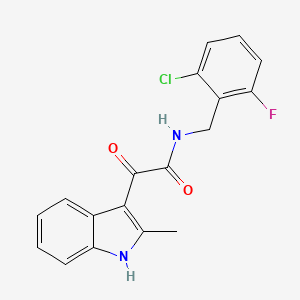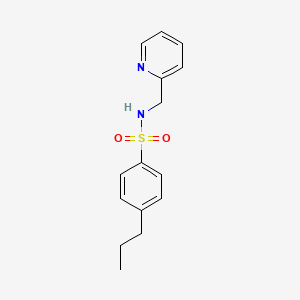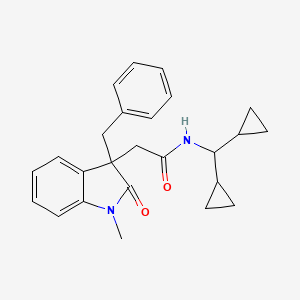![molecular formula C19H23NO5S B5341797 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5341797.png)
5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid is a synthetic compound that belongs to the class of sulfonylureas. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes.
Mécanisme D'action
The mechanism of action of 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid involves the binding to the ATP-sensitive potassium channels in the pancreatic beta cells. This leads to the depolarization of the cell membrane, opening of the voltage-gated calcium channels, and subsequent insulin secretion. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to improved insulin sensitivity in peripheral tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased insulin secretion, improved insulin sensitivity in peripheral tissues, and decreased hepatic glucose production. Additionally, it has been shown to have beneficial effects on lipid metabolism, leading to decreased levels of triglycerides and increased levels of high-density lipoprotein (HDL) cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid in lab experiments include its specificity for the ATP-sensitive potassium channels in the pancreatic beta cells, its ability to improve insulin sensitivity in peripheral tissues, and its beneficial effects on lipid metabolism. However, one limitation is the potential for off-target effects due to the involvement of the AMPK pathway.
Orientations Futures
There are several future directions for the research on 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid. One direction is to investigate its potential as a combination therapy with other antidiabetic agents. Another direction is to explore its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to elucidate its mechanism of action and potential off-target effects.
In conclusion, this compound has shown promising potential as a therapeutic agent for the treatment of type 2 diabetes. Its specificity for the ATP-sensitive potassium channels in the pancreatic beta cells and its ability to improve insulin sensitivity in peripheral tissues make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Méthodes De Synthèse
The synthesis method of 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid involves the reaction of 4'-bromo-2-methoxyacetophenone with isopropylamine, followed by the reaction with sodium sulfonate and then with 3-cyanobenzoic acid. The final product is obtained after purification through crystallization.
Applications De Recherche Scientifique
5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It acts as an insulin secretagogue by binding to the ATP-sensitive potassium channels in the pancreatic beta cells, leading to the depolarization of the cell membrane and subsequent insulin secretion. Additionally, it has been shown to improve insulin sensitivity in peripheral tissues such as liver and muscle.
Propriétés
IUPAC Name |
3-[4-(1-methoxyethyl)phenyl]-5-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-12(2)20-26(23,24)18-10-16(9-17(11-18)19(21)22)15-7-5-14(6-8-15)13(3)25-4/h5-13,20H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDUKRLOOXYCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5341716.png)

![3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5341726.png)
![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5341731.png)

![N-(3,4-dimethylphenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341742.png)

![ethyl 3-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5341758.png)
![2-(3-morpholinyl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide hydrochloride](/img/structure/B5341759.png)
![1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone](/img/structure/B5341775.png)


![(3aR*,7aS*)-5-methyl-2-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5341789.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile](/img/structure/B5341804.png)